molecular formula C10H6O6 B13433834 3,3'-(Ethane-1,2-diyl)bis(furan-2,5-dione)

3,3'-(Ethane-1,2-diyl)bis(furan-2,5-dione)

Katalognummer: B13433834
Molekulargewicht: 222.15 g/mol
InChI-Schlüssel: JUPGSECRPJCODG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,3’-(Ethane-1,2-diyl)bis(furan-2,5-dione) is an organic compound with the molecular formula C10H6O6 and a molecular weight of 222.15 g/mol. This compound is characterized by two furan-2,5-dione groups connected by an ethane-1,2-diyl linker. It is commonly used as a building block in organic synthesis and has various applications in scientific research and industry.

Vorbereitungsmethoden

The synthesis of 3,3’-(Ethane-1,2-diyl)bis(furan-2,5-dione) typically involves the reaction of furan-2,5-dione derivatives with ethane-1,2-diol under specific conditions. One common method includes the use of a solvent-free reaction environment, where the reactants are heated to facilitate the formation of the desired product . Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.

Analyse Chemischer Reaktionen

3,3’-(Ethane-1,2-diyl)bis(furan-2,5-dione) undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the furan-2,5-dione groups into furan-2,5-diol groups.

    Substitution: The compound can participate in substitution reactions where one or more hydrogen atoms are replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

3,3’-(Ethane-1,2-diyl)bis(furan-2,5-dione) has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of polymers and other materials with specific properties.

Wirkmechanismus

The mechanism by which 3,3’-(Ethane-1,2-diyl)bis(furan-2,5-dione) exerts its effects involves its interaction with various molecular targets. The furan-2,5-dione groups can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. This interaction can affect various biochemical pathways and cellular processes .

Vergleich Mit ähnlichen Verbindungen

3,3’-(Ethane-1,2-diyl)bis(furan-2,5-dione) can be compared with other similar compounds, such as:

    Furan-2,5-dicarboxylic acid: A related compound with similar structural features but different functional groups.

    2,2’-(1,2-ethylenediyl)bis(furan): Another compound with an ethane-1,2-diyl linker but different substituents on the furan rings.

The uniqueness of 3,3’-(Ethane-1,2-diyl)bis(furan-2,5-dione) lies in its specific combination of functional groups and its versatility in various chemical reactions and applications .

Eigenschaften

Molekularformel

C10H6O6

Molekulargewicht

222.15 g/mol

IUPAC-Name

3-[2-(2,5-dioxofuran-3-yl)ethyl]furan-2,5-dione

InChI

InChI=1S/C10H6O6/c11-7-3-5(9(13)15-7)1-2-6-4-8(12)16-10(6)14/h3-4H,1-2H2

InChI-Schlüssel

JUPGSECRPJCODG-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C(=O)OC1=O)CCC2=CC(=O)OC2=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.